REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[C:9]([Cl:10])=[C:8](Cl)[S:7][C:6]=1[C:12]([O:14][CH3:15])=[O:13])(=[O:3])[CH3:2].C(N(CC)CC)C.[H][H]>[Pd].CO>[C:1]([NH:4][C:5]1[C:9]([Cl:10])=[CH:8][S:7][C:6]=1[C:12]([O:14][CH3:15])=[O:13])(=[O:3])[CH3:2]
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Name
|
|
Quantity
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25 g
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Type
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reactant
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Smiles
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C(C)(=O)NC1=C(SC(=C1Cl)Cl)C(=O)OC
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Name
|
|
Quantity
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10 g
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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1 g
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Type
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catalyst
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Smiles
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[Pd]
|
Name
|
|
Quantity
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300 mL
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Type
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solvent
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Smiles
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CO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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is, at room temperature and under atmospheric pressure
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Type
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FILTRATION
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Details
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The catalyst is filtered off
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Type
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CONCENTRATION
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Details
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the mixture is then concentrated by distillation under reduced pressure until crystallization
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Type
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ADDITION
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Details
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water is then added
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Type
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FILTRATION
|
Details
|
the solid is filtered off
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)NC1=C(SC=C1Cl)C(=O)OC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |